molecular formula C19H29N3 B15166014 N~1~-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine CAS No. 627519-58-8

N~1~-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine

Cat. No.: B15166014
CAS No.: 627519-58-8
M. Wt: 299.5 g/mol
InChI Key: BBPWFPPRJAYRSP-UHFFFAOYSA-N
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Description

N¹-(Quinolin-5-yl)-N²-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine is a diamine derivative featuring a quinoline moiety at the N¹ position and a branched alkyl group (2,4,4-trimethylpentan-2-yl) at the N² position. The quinoline group may enhance π-π stacking interactions in biological targets, while the bulky alkyl substituent could influence lipophilicity and metabolic stability .

Properties

CAS No.

627519-58-8

Molecular Formula

C19H29N3

Molecular Weight

299.5 g/mol

IUPAC Name

N-quinolin-5-yl-N'-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C19H29N3/c1-18(2,3)14-19(4,5)22-13-12-21-17-10-6-9-16-15(17)8-7-11-20-16/h6-11,21-22H,12-14H2,1-5H3

InChI Key

BBPWFPPRJAYRSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NCCNC1=CC=CC2=C1C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine typically involves the following steps:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.

    Alkylation: The quinoline derivative is then alkylated using 2,4,4-trimethylpentan-2-yl halide under basic conditions to introduce the branched alkyl chain.

    Coupling with Ethane-1,2-diamine: The final step involves coupling the alkylated quinoline with ethane-1,2-diamine under reductive amination conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Alkylated or acylated quinoline derivatives.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: As a probe for studying biological systems involving quinoline derivatives.

    Medicine: Potential use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Use in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N1-(Quinolin-5-yl)-N~2~-(2,4,4-trimethylpentan-2-yl)ethane-1,2-diamine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety is known to intercalate with DNA, potentially affecting gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound:
  • Core structure : Ethane-1,2-diamine.
  • N¹ substituent: Quinolin-5-yl (electron-deficient aromatic system).
  • N² substituent : 2,4,4-Trimethylpentan-2-yl (branched alkyl group).
Analogs:

N-(quinolin-3-yl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (10e) Core structure: Pentanamide. Substituents: Quinolin-3-yl at the amide nitrogen; 4-(3-trifluoromethylphenyl)piperazine at the pentanamide chain. Key feature: The trifluoromethyl group enhances electronegativity and metabolic stability .

N¹-{cis-4'-[(6“-aminopyridin-2”-yl)methyl]pyrrolidin-3'-yl}ethane-1,2-diamine (Compound 5, ) Core structure: Ethane-1,2-diamine. Substituents: Pyrrolidinyl-linked aminopyridyl group at N¹; unsubstituted N². Key feature: Designed as a nitric oxide synthase (NOS) inhibitor; pyridyl group facilitates hydrogen bonding in enzyme active sites .

N¹-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N²-[2-nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine () Core structure: Ethane-1,2-diamine. Substituents: Chloro-trifluoromethylpyridinyl at N¹; nitro-trifluoromethylphenyl at N². Key feature: Dual electron-withdrawing groups (Cl, CF₃, NO₂) enhance receptor binding affinity .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų)
Target Compound ~340 (estimated) ~4.5 2 donors, 4 acceptors ~50
Analog 10e 487.5 3.8 1 donor, 6 acceptors 78.9
Compound 5 () 275.3 1.2 4 donors, 6 acceptors 98.3
Compound 428.7 5.1 2 donors, 8 acceptors 89.5

Notes:

Target Compound:
  • Hypothesized activity: Potential NOS or kinase inhibition due to structural resemblance to and compounds.
Analogs:

Analog 10e : Exhibits serotonin receptor (5-HT₁A) antagonism; trifluoromethylphenyl group enhances selectivity over dopamine receptors .

Compound 5 (): Binds to NOS with Ki < 100 nM; pyrrolidine-pyridyl moiety critical for active-site interactions .

Compound : High affinity for tyrosine kinases; nitro and CF₃ groups stabilize binding via hydrophobic and electrostatic interactions .

Challenges and Limitations

  • Target Compound : Lack of explicit data on synthesis, purity, or biological activity limits direct comparison.
  • Analog 10e : Low yield (37%) due to complex purification requirements .
  • Compound 5 : High polarity may reduce bioavailability despite strong enzyme affinity .

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